molecular formula C18H16F2N2OS B2487951 (3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851803-47-9

(3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2487951
CAS No.: 851803-47-9
M. Wt: 346.4
InChI Key: OYAXPEQEBSZQEJ-UHFFFAOYSA-N
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Description

(3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H16F2N2OS and its molecular weight is 346.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Science

  • Polymer Synthesis : Compounds with imidazole pendants have been synthesized and studied for their physical and optical properties, which include glass-transition temperatures and fluorescence emission, indicating potential applications in material science and polymer engineering (Ghaemy et al., 2013).
  • Fluorination of Fluorophores : The fluorination process enhances photostability and spectroscopic properties of fluorophores. Methods developed for synthesizing fluorinated analogues demonstrate applications in creating fluorescent materials with tunable properties (Woydziak et al., 2012).

Medicinal Chemistry and Pharmacology

  • Antioxidant Activity : New thiazole analogues possessing various functionalities were synthesized and demonstrated potent in vitro antioxidant activity, suggesting their potential in developing new antioxidant agents (Reddy et al., 2015).
  • Anti-Tumor Agents : Derivatives of benzofuran have been explored for their selective cytotoxicity against tumorigenic cell lines, indicating the role of similar compounds in cancer research (Hayakawa et al., 2004).

Catalysis and Chemical Reactions

  • C-N Bond Formation Catalysis : Ruthenium(II) complexes with N-heterocyclic carbene ligands have shown efficiency in C-N bond formation via a hydrogen-borrowing strategy, highlighting the potential of related compounds in catalysis and organic synthesis (Donthireddy et al., 2020).

Computational and Theoretical Chemistry

  • DFT and Docking Studies : Novel thiazole compounds have been synthesized and characterized, with their structural and electronic properties analyzed via density functional theory (DFT) calculations. These studies provide insights into the molecular basis of their antibacterial activity, demonstrating the relevance of computational methods in understanding the function of such compounds (Shahana & Yardily, 2020).

Properties

IUPAC Name

(3,4-difluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2OS/c1-12-3-2-4-13(9-12)11-24-18-21-7-8-22(18)17(23)14-5-6-15(19)16(20)10-14/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAXPEQEBSZQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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